(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is a chiral compound that features an amino group, a hydroxyl group, and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and (S)-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution to introduce the chloropyridyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chloropyridyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methoxypyridazine: This compound features an amino group and a methoxy group on a pyridazine ring.
®-1-Phenylpropan-1-ol: This compound has a similar chiral center but features a phenyl group instead of a chloropyridyl group.
Uniqueness
(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is unique due to the presence of the chloropyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-3-1-6(7)8(10)2-4-12/h1,3,5,8,12H,2,4,10H2/t8-/m0/s1 |
InChI Key |
KRZCGGOYAFUDKX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CCO)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CCO)N)Cl |
Origin of Product |
United States |
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